Domperidone (maleate)

Description

BenchChem offers high-quality Domperidone (maleate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Domperidone (maleate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

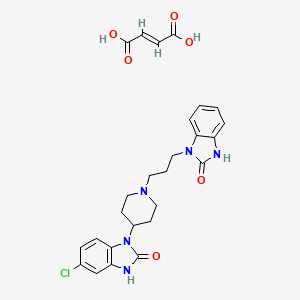

(E)-but-2-enedioic acid;6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN5O2.C4H4O4/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29;5-3(6)1-2-4(7)8/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30);1-2H,(H,5,6)(H,7,8)/b;2-1+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUUYDZHCOULIO-WLHGVMLRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=C/C(=O)O)\C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClN5O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57808-66-9 (Parent) |

Source

|

| Record name | Domperidone maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099497037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

542.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99497-03-7, 83898-65-1 |

Source

|

| Record name | Domperidone maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099497037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-Benzimidazol-2-one, 5-chloro-1-(1-(3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)-4-piperidinyl)-1,3-dihydro-, | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Preclinical Pharmacokinetic Profiling of Domperidone Maleate: A Methodological Guide for Rat Models

Executive Summary

This technical guide delineates the pharmacokinetic (PK) characterization of Domperidone Maleate, a peripheral dopamine

For researchers, the "Maleate" salt form is not merely a chemical detail; it is a strategic formulation choice to enhance gastric solubility. However, the rat model introduces specific physiological variables—primarily the rapid gastric emptying and high intestinal CYP3A activity—that must be controlled to generate reproducible data. This guide prioritizes LC-MS/MS quantification over HPLC-UV due to the low bioavailability (~13-17%) observed in rodents.

Physicochemical & Mechanistic Context

The "pH-Trap" Phenomenon

Domperidone is a weak base (

Scientific Integrity Note: When designing oral gavage vehicles, avoid neutral buffers. Use acidic vehicles (e.g., 0.1% tartaric acid or acidic aqueous suspensions) to maintain the salt form during administration.

Figure 1: The physiological disposition of Domperidone Maleate, highlighting the precipitation bottleneck in the intestine and first-pass extraction.

Experimental Protocol: The Self-Validating System

To ensure data integrity, the experimental design must account for the rat's metabolic rate and stress responses, which can alter gastric emptying.

Animal Selection & Preparation

-

Species: Sprague-Dawley or Wistar Rats (Male, 200–250g).

-

Fasting: Required for 12–16 hours pre-dose with free access to water. Food interferes with the gastric pH profile, altering the solubility advantage of the maleate salt.

-

Cannulation (Recommended): Jugular vein cannulation is superior to retro-orbital or tail-nick bleeding. It reduces stress-induced catecholamine release, which can shunt blood flow away from the GI tract and artificially lower

.

Dosing Regimen

-

Oral (PO): 10 mg/kg suspended in 0.5% Carboxymethylcellulose (CMC) or dissolved in acidic water.

-

Intravenous (IV): 2 mg/kg dissolved in PEG400:Saline (1:4 ratio). Note: IV is required to calculate Absolute Bioavailability (

).

Sampling Schedule

Due to rapid metabolism in rats, early time points are critical.

-

Timepoints: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

-

Anticoagulant: Heparinized tubes (EDTA is also acceptable).

-

Processing: Centrifuge at 4,000 rpm for 10 min at 4°C immediately. Store plasma at -80°C.

Bioanalytical Framework (LC-MS/MS)

HPLC-UV is often insufficient for PK profiling of Domperidone in rats due to low plasma concentrations (nanogram level). The following LC-MS/MS protocol is the gold standard for sensitivity.

Sample Preparation (Liquid-Liquid Extraction)

LLE is preferred over protein precipitation to remove phospholipids that cause matrix effects.

-

Aliquot: 50

L Rat Plasma. -

IS Addition: Add 10

L Internal Standard (Domperidone-d6 or Paracetamol/Atorvastatin if isotopes unavailable). -

Extraction: Add 1 mL Ethyl Acetate or TBME (tert-butyl methyl ether) . Vortex for 3 mins.

-

Separation: Centrifuge (10,000 rpm, 5 min).

-

Reconstitution: Evaporate supernatant under nitrogen; reconstitute in Mobile Phase.

Chromatographic & Mass Spec Conditions[1][2]

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6

m, 100 x 2.1 mm). -

Mobile Phase: Acetonitrile : 0.1% Formic Acid (Gradient or Isocratic 70:30).

-

Ionization: ESI Positive Mode.

Table 1: Mass Spectrometry Transitions (MRM)

| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |

| Domperidone | 426.2 | 175.1 | 40 | 30 |

| IS (Atorvastatin) | 559.5 | 440.4 | 45 | 28 |

| IS (Paracetamol) | 152.0 | 110.0 | 25 | 20 |

Pharmacokinetic Profile & Metabolism[1][3][4][5][6]

Data Interpretation

In rats, Domperidone exhibits nonlinear pharmacokinetics at high doses but linear kinetics in the therapeutic range (1-10 mg/kg).

Table 2: Typical PK Parameters in Rat (10 mg/kg PO)

| Parameter | Value (Range) | Physiological Significance |

| 0.5 – 1.0 h | Rapid absorption of the solubilized fraction from the stomach. | |

| 60 – 150 ng/mL | Highly variable due to individual differences in first-pass metabolism. | |

| 1.5 – 2.5 h | Rapid elimination; requires frequent dosing for steady state. | |

| 13 – 17% | Low absolute bioavailability due to hepatic/intestinal CYP3A extraction. |

Metabolic Pathways

The rat model utilizes CYP3A1/2 (orthologous to human CYP3A4). Domperidone undergoes extensive metabolism, primarily:

-

N-dealkylation at the piperidine nitrogen.

-

Hydroxylation of the aromatic ring.

Crucial Insight: Domperidone is also a mechanism-based inhibitor of CYP3A.[1][2] In multi-dose studies, bioavailability may increase over time as the drug inhibits its own metabolism (autoinhibition).

Figure 2: Metabolic pathway of Domperidone mediated by CYP3A enzymes, illustrating the formation of major metabolites and the potential for autoinhibition.

Advanced Applications: Formulation Screening

Because the maleate salt is used to overcome solubility issues, rat models are frequently used to screen advanced formulations like Solid Dispersions or Self-Emulsifying Drug Delivery Systems (SEDDS) .

-

Success Metric: A successful novel formulation should shift the

earlier (faster dissolution) or increase the AUC (protection from precipitation/metabolism) compared to the standard maleate suspension. -

Lymphatic Transport: Lipid-based formulations (SEDDS) can promote lymphatic uptake, bypassing the portal vein and reducing first-pass metabolism, thereby significantly increasing

.

References

-

Heykants, J., et al. (1981).[3] On the pharmacokinetics of domperidone in animals and man. I. Plasma levels of domperidone in rats and dogs.[3][4] European Journal of Drug Metabolism and Pharmacokinetics. Link

-

Bhardwaj, R. K., et al. (2002).[3] Piperine, a major constituent of black pepper, inhibits human P-glycoprotein and CYP3A4.[3] Journal of Pharmacology and Experimental Therapeutics. Link

-

Michaud, V., et al. (2013). Mechanism-based inhibition of human cytochrome P450 3A4 by domperidone.[1] British Journal of Clinical Pharmacology. Link

-

Zeng, Y., et al. (2012). Determination of domperidone in human plasma using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study. Arzneimittelforschung. Link

-

Ghalya, M., et al. (2023).[5] Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma (Reference for LC-MS methodology standards). Molecules. Link

-

Serajuddin, A. T. (2007).[3] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. On the pharmacokinetics of domperidone in animals and man. I. Plasma levels of domperidone in rats and dogs. Age related absorption and passage through the blood brain barrier in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhancing Oral Bioavailability of Domperidone Maleate: Formulation, In vitro Permeability Evaluation In-caco-2 Cell Monolayers and In situ Rat Intestinal Permeability Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Domperidone Maleate: pKa and pH-Dependent Solubility Profile

This guide details the physicochemical behavior of Domperidone Maleate, focusing on its pKa-driven solubility landscape. It is designed for formulation scientists and analytical chemists requiring actionable data and robust experimental protocols.

An In-Depth Technical Guide for Pharmaceutical Development

Executive Summary

Domperidone Maleate (DOM-M) is the maleate salt of Domperidone, a specific dopamine D2 receptor antagonist. While the salt form is engineered to overcome the extremely low aqueous solubility of the free base, the compound exhibits a steep pH-dependent solubility profile characteristic of a weak base.

-

Core Challenge: DOM-M exhibits "Spring and Parachute" thermodynamics. It dissolves rapidly in the acidic gastric environment (pH 1.2) but faces significant precipitation risk in the intestinal environment (pH 6.8–7.4) as the pH approaches the drug's pKa (7.9).

-

Critical Parameter: The solubility differential between gastric and intestinal fluids can exceed 100-fold , necessitating precise formulation strategies (e.g., solid dispersions, acidic micro-environmental modulation) to maintain bioavailability.

Physicochemical Profile & Mechanism

Ionization Thermodynamics

Domperidone is a weak base.[1] Its solubility is governed by the Henderson-Hasselbalch equation for bases. The maleate moiety serves to lower the lattice energy and increase the dissolution rate, but once in solution, the pH governs the equilibrium between the ionized (soluble) and unionized (insoluble) species.

| Parameter | Value | Context |

| pKa (Basic) | 7.8 – 7.9 | Piperidine nitrogen protonation. |

| Salt Form | Maleate (1:[2][3]1) | Improves wettability and initial dissolution rate.[4] |

| Intrinsic Solubility ( | ~0.986 mg/L (Free Base) | Extremely low; drives precipitation at pH > 6. |

| logP | 3.9 | Highly lipophilic; BCS Class II (Low Sol/High Perm). |

The Solubility Landscape

The solubility of Domperidone Maleate is not linear. It follows a bi-phasic profile:

-

pH 1.2 – 4.0 (Gastric): The drug is >99.9% ionized (

). Solubility is maximal, driven by the solvation of the cation. -

pH > 5.0 (Transition): As pH rises, the fraction of unionized base (

) increases. -

pH 6.8 – 7.4 (Intestinal): The pH approaches the pKa (7.9). Although ~90% of the drug is technically still ionized at pH 6.8, the intrinsic solubility of the unionized fraction is so low that the saturation limit is reached rapidly, causing the "free base" to precipitate out of the salt solution.

Quantitative Solubility Data

Aggregated from experimental datasets (Shake-flask method, 37°C)

| Medium | pH | Solubility (µg/mL) | Ionization State |

| 0.1 N HCl | 1.2 | 509.0 ± 48.7 | Fully Ionized (>99%) |

| Acetate Buffer | 4.5 | ~60.0 | Highly Ionized |

| Phosphate Buffer | 6.8 | 3.8 ± 0.4 | Mixed (~92% Ionized / 8% Unionized) |

| Water | ~6.0 | ~1.0 - 5.0 | Limited by lack of buffering capacity |

| Phosphate Buffer | 7.4 | ~0.5 - 1.0 | Approaching 50% Unionization |

Mechanistic Visualization

The following diagram illustrates the kinetic "Spring" of the salt dissolution and the thermodynamic "Precipitation" risk as the drug transits from the stomach to the intestine.

Figure 1: The "Spring and Parachute" mechanism. High gastric solubility (Spring) is threatened by intestinal precipitation (Red dashed line) due to the low intrinsic solubility of the free base.

Experimental Protocols (Self-Validating)

To generate the data presented above, the following protocols are recommended. These are designed with internal controls to ensure data integrity.

Protocol A: Potentiometric Determination of pKa

Use this to validate the ionization center of your specific API batch.

Reagents:

-

0.01 M HCl (Standardized).

-

0.01 M NaOH (Carbonate-free, Standardized).

-

0.1 M KCl (Ionic strength adjuster).

-

Domperidone Maleate (High purity).

Workflow:

-

System Check: Calibrate pH meter (pH 4.01, 7.00, 10.01) to slope >98%.

-

Blank Titration: Titrate 50 mL of 0.1 M KCl with 0.01 M NaOH to determine system background.

-

Sample Titration:

-

Dissolve ~10 mg Domperidone Maleate in 50 mL of 0.1 M KCl/0.01 M HCl mixture (ensure starting pH < 3 to fully protonate).

-

Titrate with 0.01 M NaOH under inert gas (

) purge to prevent -

Record pH vs. Volume added.

-

-

Analysis: Use the Gran Plot method or second-derivative analysis to identify the equivalence point. The pKa is the pH at the half-equivalence point.

-

Validation: The derived pKa should be 7.8–7.9. If <7.5, check for maleic acid interference (pKa ~6.2) or electrode drift.

-

Protocol B: pH-Dependent Solubility Profiling (Shake-Flask)

Use this to map the solubility landscape.

Figure 2: Step-by-step solubility determination workflow.

Detailed Methodology:

-

Buffer Preparation: Prepare USP buffers (pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate). Verify pH after adding API, as the maleate salt is acidic and may shift the buffer pH.

-

Saturation: Add excess Domperidone Maleate to 10 mL of each buffer in glass vials.

-

Equilibration: Shake at 37°C ± 0.5°C for 24 hours.

-

Sampling: Filter supernatant using a 0.45 µm PVDF filter.

-

Precaution: Pre-warm the syringe and filter to 37°C to prevent temperature-induced precipitation during filtration.

-

-

Quantification (HPLC):

Formulation Implications

The data dictates specific formulation strategies.[4][6][8] A simple immediate-release tablet often fails to provide consistent absorption because the dissolved drug precipitates upon entering the small intestine (pH 6.8).

Successful Strategies:

-

Micro-environmental pH Modulation: Incorporating acidic excipients (e.g., Citric Acid, Tartaric Acid) in the tablet matrix maintains a local low pH during dissolution in the intestine, keeping Domperidone in its soluble ionized form (

). -

Solid Dispersions: Using polymers like PVP-K30 or HPMC to inhibit crystal growth (the "Parachute") effectively maintains supersaturation of the free base at pH 6.8.

-

Complexation: Cyclodextrins (HP-

-CD) can shield the hydrophobic base from the aqueous environment, enhancing solubility at neutral pH.

References

-

PubChem. Domperidone Maleate (CID 6604595) - Chemical and Physical Properties. National Library of Medicine. [Link]

-

Dissolution Technologies. Modulation of pH-Independent Release of a Class II Drug (Domperidone) from a Polymeric Matrix Using Acidic Excipients. (2011).[4] [Link]

-

International Journal of Medical and Pharmaceutical Sciences. Development and Characterization of Domperidone Containing Medicated Chewing Gum Formulations. (2023).[2][9] [Link]

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. Domperidone | C22H24ClN5O2 | CID 3151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. drugfuture.com [drugfuture.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. KEGG DRUG: Domperidone maleate [genome.jp]

- 9. ijmps.org [ijmps.org]

A-Technical-Guide-to-the-Peripheral-vs-Central-Dopamine-Antagonist-Activity-of-Domperidone

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Domperidone is a selective D2 and D3 dopamine receptor antagonist, widely utilized for its prokinetic and antiemetic properties.[1] A primary distinguishing feature of domperidone is its predominantly peripheral mechanism of action, which confers a favorable safety profile compared to other dopamine antagonists that readily cross the blood-brain barrier (BBB).[2] This guide provides a comprehensive technical overview of the factors governing domperidone's peripheral selectivity, its clinical implications, and the experimental methodologies used to characterize its central and peripheral activities.

Core Directive: Understanding the Dichotomy of Domperidone's Action

The therapeutic efficacy of domperidone in managing gastrointestinal motility disorders, such as gastroparesis and dyspepsia, alongside its utility in preventing nausea and vomiting, stems from its ability to block dopamine receptors in the gastrointestinal tract and the chemoreceptor trigger zone (CTZ).[3][4][5] Crucially, the CTZ is located outside the BBB, allowing domperidone to exert its antiemetic effects without significantly impacting the central nervous system (CNS).[1][6] This peripheral selectivity minimizes the risk of extrapyramidal side effects (EPS), such as dystonia and tardive dyskinesia, which are commonly associated with centrally-acting dopamine antagonists like metoclopramide.[2][7][8]

Scientific Integrity & Logic: The Three Pillars of Domperidone's Peripherality

Expertise & Experience: Causality Behind Experimental Choices

The investigation into domperidone's peripheral versus central activity has been driven by the clinical need to dissociate its therapeutic gastrointestinal effects from the adverse neurological effects of central dopamine receptor blockade. The choice of experimental models and assays is therefore critical in delineating these distinct pharmacological actions.

Trustworthiness: A Self-Validating System of Evidence

The body of evidence supporting domperidone's peripheral selectivity is built upon a foundation of in vitro, in vivo, and clinical data. This multi-faceted approach provides a robust and self-validating understanding of its pharmacokinetic and pharmacodynamic properties.

Authoritative Grounding & Comprehensive References

Key to understanding domperidone's peripheral action is its interaction with the blood-brain barrier. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.

The Molecular Basis of Domperidone's Action

Domperidone functions by competitively blocking D2 and D3 dopamine receptors.[1][3] In the gastrointestinal tract, dopamine normally acts to inhibit motility.[3] By antagonizing these receptors, domperidone enhances gastrointestinal peristalsis and gastric emptying.[1][2][3] Its antiemetic effect is achieved through the blockade of D2 receptors in the CTZ.[1][3]

The Gatekeeper: Domperidone and the Blood-Brain Barrier

The limited CNS penetration of domperidone is a cornerstone of its safety profile. While possessing some lipophilicity, a characteristic that would typically favor BBB passage, domperidone is a substrate for the P-glycoprotein (P-gp) efflux transporter.[9][10][11] P-gp, a member of the ATP-binding cassette (ABC) transporter family, is highly expressed on the luminal side of the brain capillary endothelial cells and actively transports a wide range of xenobiotics out of the brain.[9][10]

This active efflux mechanism is the primary reason for domperidone's low brain concentrations.[10] Studies have shown that inhibition of P-gp can lead to increased brain levels of domperidone and the emergence of central side effects.[12][13]

Clinical Pharmacology: Therapeutic Efficacy and Side Effect Profile

The peripheral selectivity of domperidone translates to a clinical profile where gastrointestinal benefits are prominent, and central side effects are rare.[6][8]

Therapeutic Uses:

-

Nausea and Vomiting: Associated with various conditions, including chemotherapy and Parkinson's disease treatment.[3][4][7]

-

Lactation: Domperidone can increase prolactin levels by blocking dopamine receptors in the pituitary gland, which lies outside the BBB, and is sometimes used off-label to promote lactation.[3][9]

Side Effect Profile: While generally well-tolerated, domperidone is not without potential side effects. The most significant concern is the risk of cardiac side effects, including QT prolongation and ventricular arrhythmias, particularly at high doses.[14] Due to its action on the pituitary, it can also cause hyperprolactinemia, leading to gynecomastia and menstrual irregularities.[2][15]

Central nervous system side effects are uncommon but can occur, especially in individuals with a compromised BBB (e.g., infants) or when co-administered with P-gp inhibitors.[16][17]

Visualization & Formatting

Data Presentation

| Parameter | Domperidone | Metoclopramide |

| Primary Mechanism | Peripheral D2/D3 Antagonist | Central & Peripheral D2 Antagonist |

| Blood-Brain Barrier Penetration | Low (P-gp substrate)[10] | High |

| Risk of Extrapyramidal Symptoms | Very Low[2][17] | Higher[15] |

| Primary Therapeutic Uses | Antiemetic, Prokinetic[2][7] | Antiemetic, Prokinetic |

| Key Adverse Effects | Cardiac (QT prolongation)[14], Hyperprolactinemia[15] | Extrapyramidal symptoms[15], Drowsiness[15] |

Table 1: Comparative Profile of Domperidone and Metoclopramide.

Mandatory Visualization

Caption: P-glycoprotein mediated efflux of domperidone at the BBB.

Experimental Protocols

In Vitro Assessment of Dopamine Receptor Antagonism

Objective: To determine the binding affinity and functional antagonism of domperidone at dopamine D2 receptors.

Methodology: Radioligand Binding Assay

-

Cell Culture: Use a stable cell line expressing human dopamine D2 receptors (e.g., CHO-K1 or HEK293 cells).

-

Membrane Preparation: Homogenize cells and isolate the membrane fraction by centrifugation.

-

Binding Reaction: Incubate cell membranes with a radiolabeled D2 receptor ligand (e.g., [3H]-spiperone or [3H]-raclopride) in the presence of varying concentrations of domperidone.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (concentration of domperidone that inhibits 50% of radioligand binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Methodology: Functional Assay (cAMP Measurement)

-

Cell Culture: Use a cell line expressing D2 receptors, which are Gi/o-coupled and thus inhibit adenylyl cyclase.[18]

-

Cell Treatment: Treat cells with a dopamine agonist (e.g., quinpirole) to inhibit cAMP production, in the presence of varying concentrations of domperidone.

-

cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.[19]

-

Data Analysis: Plot the concentration-response curve for domperidone's reversal of the agonist-induced inhibition of cAMP and determine its EC50 value.

Caption: Workflow for in vitro characterization of domperidone.

In Vivo Assessment of Central Dopamine Antagonist Activity

Objective: To evaluate the potential of domperidone to induce catalepsy, a behavioral correlate of central D2 receptor blockade.

Methodology: Catalepsy Test in Rodents

-

Animal Model: Use male Wistar rats or C57BL/6 mice.

-

Drug Administration: Administer domperidone (e.g., 1-10 mg/kg, intraperitoneally) and a positive control, haloperidol (a potent central D2 antagonist, e.g., 1 mg/kg, i.p.). A vehicle control group should also be included.

-

Catalepsy Assessment: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the animal's forepaws on a horizontal bar (e.g., 9 cm high for rats).

-

Measurement: Record the time it takes for the animal to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.

-

Data Analysis: Compare the duration of catalepsy between the different treatment groups using appropriate statistical tests (e.g., ANOVA). A significant increase in catalepsy duration compared to the vehicle group indicates central D2 receptor blockade.

Expected Outcome: Domperidone is not expected to induce significant catalepsy at doses that are effective peripherally, in contrast to haloperidol.

In Vivo Assessment of BBB Penetration

Objective: To quantify the brain-to-plasma concentration ratio of domperidone.

Methodology: Positron Emission Tomography (PET) Imaging

-

Radiolabeling: Synthesize a radiolabeled version of domperidone, such as [11C]domperidone.[10][20]

-

Animal Model: Use a species suitable for PET imaging, such as non-human primates or rats.

-

Radiotracer Injection: Administer [11C]domperidone intravenously.

-

PET Scanning: Acquire dynamic PET scans of the brain over a period of time (e.g., 90 minutes).

-

Blood Sampling: Collect arterial blood samples throughout the scan to measure the concentration of the radiotracer in plasma.

-

Data Analysis: Reconstruct the PET images to generate time-activity curves for different brain regions. Calculate the brain-to-plasma concentration ratio (Kp) or the volume of distribution (VT).[10]

Expected Outcome: The brain uptake of [11C]domperidone is expected to be very low, confirming its poor BBB penetration.[10][20] Co-administration of a P-gp inhibitor like tariquidar would be expected to increase brain uptake.[10]

Conclusion

Domperidone's pharmacological profile is defined by its selective peripheral D2/D3 dopamine receptor antagonism. This selectivity is primarily governed by its efficient efflux from the brain by P-glycoprotein at the blood-brain barrier. This unique characteristic allows for the effective management of gastrointestinal motility disorders with a significantly reduced risk of central nervous system side effects compared to non-selective dopamine antagonists. A thorough understanding of the interplay between its receptor pharmacology and its interaction with the BBB is essential for its safe and effective clinical use and for the development of future peripherally-acting therapeutics.

References

- Hospital Pharmacy. (1998). Domperidone: Mechanism of Action and Clinical Use. Ovid.

- Reddymasu, S. C., Soykan, I., & McCallum, R. W. (2007). Domperidone: review of pharmacology and clinical applications in gastroenterology. American Journal of Gastroenterology.

- Patsnap Synapse. (2024). What is the mechanism of Domperidone?.

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). domperidone.

- Journal of Diabetic Complications & Medicine. (n.d.). Domperidone: Mechanism of Action and Clinical Uses.

- Ferrier, J. (2014). Domperidone as an unintended antipsychotic.

- Tournier, N., et al. (2022). Comparison of the Blood–Brain Barrier Transport and Vulnerability to P-Glycoprotein-Mediated Drug–Drug Interaction of Domperidone versus Metoclopramide Assessed Using In Vitro Assay and PET Imaging. Pharmaceutics.

- Tournier, N., et al. (2022). Comparison of the Blood–Brain Barrier Transport and Vulnerability to P-Glycoprotein-Mediated Drug–Drug Interaction of Domperidone versus Metoclopramide Assessed Using In Vitro Assay and PET Imaging. MDPI.

- Tournier, N., et al. (2022). Comparison of the Blood–Brain Barrier Transport and Vulnerability to P-Glycoprotein-Mediated Drug–Drug Interaction of Domperidone versus Metoclopramide Assessed Using In Vitro Assay and PET Imaging.

- Shuto, H., et al. (2002). Potentiation of domperidone-induced catalepsy by a P-glycoprotein inhibitor, cyclosporin A. European Journal of Pharmacology.

- Kintzios, S., et al. (2017). Assessment of in vitro dopamine-neuroblastoma cell interactions with a bioelectric biosensor: perspective for a novel in vitro functional assay for dopamine agonist/antagonist activity. Journal of Biological Engineering.

- Al-Kadi, L. S. (1989). Effects of central and peripheral dopamine antagonism on aldosterone secretion: evidence for adrenal mechanism. American Journal of Physiology-Endocrinology and Metabolism.

- Zlatic, M. M., et al. (2009). Impact of the Changes in P-glycoprotein Activity on Domperidone Pharmacokinetics in Rat Plasma. Basic & Clinical Pharmacology & Toxicology.

- BenchChem. (2025). Domperidone: A Technical Guide to a Peripherally Selective D2 Dopamine Receptor Antagonist.

- Champion, M. C., Hartnett, M., & Yen, M. (1986). Domperidone, a new dopamine antagonist. CMAJ.

- Lu, M. L., et al. (2022). Risk of Adverse Events Associated with Domperidone and Metoclopramide in Gastroparesis: Systematic Review and Meta-analysis.

- Pharmacy Freak. (2026). Mechanism of Action of Domperidone.

- Shuto, H., et al. (2002). Potentiation of domperidone-induced catalepsy by a P-glycoprotein inhibitor, cyclosporin A.

- Madsci Network. (2007). Re: Why doesn't Domperidone cross the Blood Brain Barrier?.

- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service.

- Innoprot. (n.d.). D2 Dopamine Receptor Assay.

- Redman, E., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Toxins.

- Sharma, A., & Goyal, S. (2014).

- Doggrell, S. A. (2014). Viewpoint article - Domperidone Safety: A Mini-Review of the Science of QT Prolongation and Clinical Implications of Recent Global Regulatory Recommendations.

- Wu, T. C., et al. (2022). Acute Extrapyramidal Side Effects Following Domperidone Intake in a 48-Year-Old Female Patient: The First Genetic Alteration and Drug Interaction Characterized. Journal of Personalized Medicine.

- Sharma, A., & Goyal, S. (2014).

Sources

- 1. domperidone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. pharmacyfreak.com [pharmacyfreak.com]

- 3. What is the mechanism of Domperidone? [synapse.patsnap.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ovid.com [ovid.com]

- 7. Domperidone: review of pharmacology and clinical applications in gastroenterology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Domperidone, a new dopamine antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Domperidone as an unintended antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of the Blood–Brain Barrier Transport and Vulnerability to P-Glycoprotein-Mediated Drug–Drug Interaction of Domperidone versus Metoclopramide Assessed Using In Vitro Assay and PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Re: Why doesn't Domperidone cross the Blood Brain Barrier? [madsci.org]

- 12. Potentiation of domperidone-induced catalepsy by a P-glycoprotein inhibitor, cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Impact of the changes in P-glycoprotein activity on domperidone pharmacokinetics in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Risk of Adverse Events Associated with Domperidone and Metoclopramide in Gastroparesis: Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acute Extrapyramidal Side Effects Following Domperidone Intake in a 48-Year-Old Female Patient: The First Genetic Alteration and Drug Interaction Characterized - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Domperidone-induced dystonia: a rare and troublesome complication - PMC [pmc.ncbi.nlm.nih.gov]

- 18. innoprot.com [innoprot.com]

- 19. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 20. researchgate.net [researchgate.net]

Technical Guide: In Vitro Metabolic Stability of Domperidone in Liver Microsomes

Executive Summary

This guide details the assessment of Domperidone metabolic stability using Human Liver Microsomes (HLM).[1][2] Domperidone, a peripheral dopamine

This protocol is designed for high-fidelity determination of intrinsic clearance (

Part 1: Mechanistic Foundation

The Metabolic Pathway

Domperidone is extensively metabolized in the liver. Understanding the specific enzymes involved is critical for interpreting stability data, particularly when assessing drug-drug interaction (DDI) potential.

-

Primary Driver: CYP3A4 is the dominant isoform responsible for the major metabolic routes.

-

Secondary Contributors: CYP3A5, CYP1A2, and CYP2C8 play minor roles.

-

Key Metabolites:

-

5-Hydroxy-domperidone: Formed via aromatic hydroxylation.[1]

-

N-dealkylation products: Formed via cleavage of the piperidine ring.

-

The dependence on CYP3A4 makes Domperidone a sensitive "victim" drug in the presence of strong CYP3A4 inhibitors (e.g., ketoconazole).

Pathway Visualization

The following diagram illustrates the primary metabolic fate of Domperidone within the microsomal system.

Figure 1: Primary metabolic pathways of Domperidone mediated by hepatic cytochrome P450 enzymes.

Part 2: Experimental Design Strategy

To ensure scientific integrity, the assay conditions must satisfy the assumptions of Michaelis-Menten kinetics in the linear range (

Substrate Concentration ( )

-

Recommendation: 1 µM.

-

Causality: The

for Domperidone hydroxylation and N-dealkylation by CYP3A4 is approximately 12 µM [1, 2]. Using 1 µM ensures the reaction proceeds under first-order kinetics, allowing for the valid calculation of intrinsic clearance (

Protein Concentration[3]

-

Recommendation: 0.5 mg/mL.[3]

-

Causality: Domperidone is lipophilic. Higher protein concentrations (>1 mg/mL) increase Non-Specific Binding (NSB) , which reduces the free fraction of the drug (

) available to the enzymes, artificially lowering the observed clearance. 0.5 mg/mL strikes a balance between sufficient enzymatic activity and minimal NSB.

Incubation Time

-

Recommendation: 0, 5, 15, 30, 45, 60 minutes.

-

Causality: Domperidone is a moderate-clearance drug.[4] A 60-minute window captures the exponential decay phase effectively. Extending beyond 60 minutes risks enzyme thermal inactivation (microsomes lose ~20% activity per hour at 37°C).

Part 3: Detailed Protocol (Self-Validating System)

This workflow incorporates "stop-and-verify" steps to prevent common failures such as cofactor degradation or precipitation.

Materials

-

Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL stock.

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

-

Cofactor: NADPH (or regenerating system: NADP+, Glucose-6-phosphate, G6P-Dehydrogenase). Note: Pure NADPH is preferred for short incubations to reduce variability.

-

Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Oxcarbazepine or Domperidone-d6).

Assay Workflow Diagram

Figure 2: Step-by-step workflow for metabolic stability incubation.

Step-by-Step Methodology

-

Preparation of Stocks:

-

Prepare a 2 µM Domperidone solution in 100 mM KPi buffer (from a 10 mM DMSO stock). Ensure final DMSO < 0.1% to avoid CYP inhibition.

-

Prepare a 1.0 mg/mL HLM suspension in KPi buffer.

-

Prepare 2 mM NADPH in KPi buffer (freshly made).

-

-

Pre-Incubation (The Thermal Equilibration):

-

Combine 250 µL of 2 µM Domperidone solution with 250 µL of 1.0 mg/mL HLM suspension in a 96-well plate or microcentrifuge tubes.

-

Incubate at 37°C for 10 minutes. Why? To allow the drug to bind to microsomes and reach thermal equilibrium before catalysis begins.

-

-

Initiation:

-

Add 500 µL of 2 mM NADPH to the mixture (diluting everything 1:2).

-

Final Conditions: 0.5 mg/mL HLM, 1 µM Domperidone, 1 mM NADPH.

-

-

Sampling & Quenching:

-

At

(immediately after mixing) and subsequent timepoints, transfer 50 µL of reaction mixture into 150 µL of ice-cold Acetonitrile containing Internal Standard. -

Critical Control: Include a "No NADPH" control incubated for 60 minutes to rule out chemical instability.

-

-

Processing:

-

Vortex plates for 10 minutes.

-

Centrifuge at

for 20 minutes at 4°C to pellet precipitated proteins. -

Transfer supernatant to LC vials for analysis.

-

Part 4: Analytical Method (LC-MS/MS)

Reliable quantification is the backbone of this assay. The following parameters are validated for Domperidone [3, 4].

Mass Spectrometry Parameters

-

Ionization: ESI Positive Mode.

-

MRM Transitions:

-

Quantifier:

426.3 -

Qualifier:

426.3

-

-

Internal Standard (IS): Oxcarbazepine or Domperidone-d6.

Chromatography[6][7]

-

Column: Acquity UPLC BEH C18 (

mm, 1.7 µm) or equivalent.[5] -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[6]

-

Gradient: 5% B to 95% B over 1.5 - 2.0 minutes. Domperidone typically elutes as a sharp peak due to its basic nature (

).

Part 5: Data Analysis & Interpretation[9]

Calculation of Intrinsic Clearance

Data should be plotted as the Natural Log (

Step 1: Determine Elimination Rate Constant (

Step 2: Calculate In Vitro Half-Life (

Step 3: Calculate Microsomal Intrinsic Clearance (

Reference Values & Interpretation

| Parameter | Typical Value for Domperidone | Interpretation |

| 20 - 45 min | Moderate turnover | |

| 15 - 40 µL/min/mg | Moderate clearance | |

| Major Metabolite | 5-OH-Domperidone | Confirmation of CYP3A4 activity |

Note: If

Part 6: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Non-Linear Depletion | Substrate Saturation ( | Reduce Domperidone conc. to 0.5 µM. |

| Low Recovery at T=0 | Non-Specific Binding (NSB) | Use glass vials or low-binding plasticware. Ensure ACN quench ratio is at least 3:1. |

| High Variation (CV > 15%) | Pipetting error or heterogeneous microsomes | Vortex microsomes frequently during dispensing. Use positive displacement pipettes for viscous protein solutions. |

| Signal in "No NADPH" | Chemical Instability | Domperidone is generally stable, but check for light sensitivity or hydrolysis in buffer. |

References

-

Michaud, V., et al. (2014). "Identification of the cytochrome P450 enzymes involved in the metabolism of domperidone." Xenobiotica.

-

Ward, B.A., et al. (2004). "Characterization of human cytochrome P450 enzymes catalyzing domperidone N-dealkylation and hydroxylation in vitro." British Journal of Clinical Pharmacology.

-

Zhang, X., et al. (2014). "Rapid and sensitive UPLC-MS/MS method for the determination of domperidone in human plasma and its application to pharmacokinetic study." Drug Research (Stuttgart).

-

Simard, C., et al. (2004). "Mechanism-based inhibition of human cytochrome P450 3A4 by domperidone."[4][7] Molecular Pharmacology.

-

Cyprotex. (n.d.). "Microsomal Stability Assay Protocol." Evotec / Cyprotex Technical Resources.

Sources

- 1. Characterization of human cytochrome P450 enzymes catalyzing domperidone N-dealkylation and hydroxylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 4. Mechanism-based inhibition of human cytochrome P4503A4 by domperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid and sensitive UPLC-MS/MS method for the determination of domperidone in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jgtps.com [jgtps.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Robust HPLC Method Development for Domperidone Maleate Estimation

Executive Summary & Scientific Context

Domperidone Maleate is a dopamine antagonist with antiemetic properties, widely used to treat nausea and gastroparesis. As a weak base containing a benzimidazole moiety and a piperidine ring, it presents specific chromatographic challenges, notably peak tailing due to interactions with residual silanol groups on silica-based columns.

This guide moves beyond generic recipes to provide a stability-indicating, validated protocol . The method focuses on suppressing silanol activity via pH control, ensuring sharp peak shapes and high resolution from potential degradation products (oxidative or hydrolytic).

Key Physicochemical Drivers

-

Molecule: Domperidone Maleate (

) -

pKa: ~7.9 (Basic).

-

Solubility: Soluble in Dimethylformamide (DMF), slightly soluble in Methanol and Ethanol; practically insoluble in water.

-

UV Absorption:

typically observed at 284 nm .

Method Development Strategy: The "Why" Behind the "How"

Successful chromatography of basic drugs like Domperidone requires a mechanistic approach to mobile phase selection.

Column Selection

-

Choice: C18 (Octadecylsilane) column.

-

Critical Feature: End-capping . Standard silica columns have free silanol groups (

) that ionize above pH 3.5. The positively charged nitrogen in Domperidone interacts with these negative silanols, causing severe tailing. An end-capped column blocks these sites. -

Recommendation: Inertsil ODS-3V, Agilent Zorbax Eclipse XDB-C18, or equivalent (250 x 4.6 mm, 5 µm).

Mobile Phase Optimization

-

Buffer Selection: Potassium Dihydrogen Phosphate (

).[1] -

pH Control: To prevent silanol ionization, the pH must be maintained below 3.5 . A pH of 3.0 is optimal; it keeps silanols protonated (neutral) and the drug protonated, reducing secondary interactions.

-

Organic Modifier: Methanol is preferred for cost and solubility, though Acetonitrile (ACN) offers lower backpressure. A ratio of 40:60 (Buffer:Methanol) provides sufficient elution strength to elute the hydrophobic drug within a reasonable runtime (< 10 min).

Visualization: Method Development Logic

Figure 1: Decision tree for optimizing HPLC conditions for basic drugs like Domperidone, focusing on tailing suppression.

The Optimized Protocol (Standard Operating Procedure)

This protocol is designed for the assay of Domperidone Maleate in tablet formulations.[2][3][4]

Chromatographic Conditions

| Parameter | Setting |

| Column | C18 (250 mm x 4.6 mm, 5 µm) (e.g., Inertsil ODS-3 or equivalent) |

| Mobile Phase | Phosphate Buffer (pH 3.0) : Methanol (40 : 60 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 284 nm (Reference: 280-290 nm range is acceptable) |

| Injection Volume | 20 µL |

| Column Temp | Ambient (25°C) |

| Run Time | ~10 minutes (Retention time typically 6-7 min) |

| Diluent | Methanol (or Mobile Phase) |

Reagent Preparation

-

Phosphate Buffer (pH 3.0): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

) in 1000 mL HPLC-grade water. Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid ( -

Mobile Phase: Mix 400 mL of Buffer and 600 mL of Methanol. Degas by sonication for 15 minutes.

Standard Preparation

-

Weigh accurately 10 mg of Domperidone Maleate working standard.

-

Transfer to a 100 mL volumetric flask.

-

Add 70 mL of Diluent (Methanol) and sonicate for 10 minutes to dissolve.

-

Make up volume to 100 mL with Diluent (Stock: 100 µg/mL).

-

Working Standard: Dilute 1.0 mL of Stock into a 10 mL volumetric flask and make up with Mobile Phase to obtain 10 µg/mL .

Sample Preparation (Tablets)

-

Weigh 20 tablets and determine average weight. Crush to fine powder.

-

Weigh powder equivalent to 10 mg Domperidone.

-

Transfer to 100 mL flask, add 70 mL Diluent, sonicate for 20 mins with intermittent shaking.

-

Make up to volume with Diluent. Filter through 0.45 µm syringe filter.[1]

-

Dilute to target concentration (10 µg/mL) using Mobile Phase.[5]

Validation Protocol (ICH Q2(R1))[2][9][10][11][12][13]

To ensure the method is "Trustworthy" and "Self-Validating," perform the following validation steps.

System Suitability

Before every analysis, inject the Standard solution 6 times.

-

Plate Count (N): > 2000

-

Tailing Factor (T): < 2.0 (Target < 1.5)

-

RSD of Area: < 2.0%[6]

Linearity[8][11][12]

-

Prepare 5 concentrations: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 5 to 15 µg/mL).

-

Acceptance: Correlation Coefficient (

)

Accuracy (Recovery)

-

Spike placebo with API at 50%, 100%, and 150% levels.

-

Acceptance: Mean recovery between 98.0% and 102.0%.

Robustness

Deliberately vary parameters to prove reliability:

-

Flow rate: ± 0.1 mL/min.

-

Mobile Phase Ratio: ± 2% organic phase.

-

pH: ± 0.2 units.

-

Acceptance: System suitability must still pass.

Visualization: Validation Workflow

Figure 2: ICH Q2(R1) Validation workflow ensuring method reliability before routine use.

Troubleshooting & "Pro-Tips"

-

Ghost Peaks: If ghost peaks appear, wash the column with 100% Methanol. Domperidone is hydrophobic and can adsorb to the frit if the organic ratio drops too low.

-

High Backpressure: Check the buffer precipitation. Ensure the buffer is filtered before mixing with methanol. Phosphate buffers can precipitate in high % organic solvents (though 60% MeOH is usually safe).

-

Stoichiometry: Remember to account for the Maleate salt factor if your standard is the salt but the label claim is the base.

-

Conversion Factor: MW (Salt) / MW (Base)

541.99 / 425.91 = 1.27.

-

References

-

ICH Harmonised Tripartite Guideline. (2005).[7][8] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[8][9]

-

U.S. Food and Drug Administration (FDA). (2021).[7] Q2(R1) Validation of Analytical Procedures: Text and Methodology.

-

Manasa, M., et al. (2017). Stability Indicating RP-HPLC Method Development and Validation of Domperidone in Bulk and Pharmaceutical Dosage Form. World Journal of Pharmaceutical and Medical Research, 3(8), 195-199.

-

Haridhar, K., et al. (2024).[4] Method Development and Validation of Domperidone Maleate in Tablet Dosage Form by Using RP-HPLC Method. Journal of Chemical Health Risks.[4]

-

PubChem. (n.d.). Domperidone Maleate Compound Summary. National Library of Medicine.

Sources

Application Notes and Protocols: Enhancing Domperidone Dissolution through Solid Dispersion Technology

Abstract

Domperidone, a potent antiemetic and prokinetic agent, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1][2] Its clinical efficacy is often hampered by poor dissolution, leading to variable and low oral bioavailability, reported to be in the range of 13-17%.[1][3] Solid dispersion (SD) technology presents a robust and effective strategy to overcome this limitation. By dispersing domperidone at a molecular level within a hydrophilic carrier matrix, it is possible to transform its crystalline form into a more soluble amorphous state, thereby significantly enhancing its dissolution rate and potential bioavailability.[1][3][4] This document provides a comprehensive guide for researchers and formulation scientists, detailing the rationale, methodologies, and characterization techniques for the successful preparation of domperidone maleate solid dispersions.

Introduction: The Rationale for Solid Dispersions

The therapeutic effectiveness of an orally administered drug is contingent upon its ability to dissolve in the gastrointestinal fluids prior to absorption. For domperidone, its poor water solubility (0.986 mg/L) is a rate-limiting step.[1][3] Solid dispersion is a formulation strategy that increases the dissolution of poorly water-soluble drugs by dispersing the active pharmaceutical ingredient (API) in an inert, hydrophilic carrier.[1][5]

The primary mechanisms responsible for this enhancement include:

-

Particle Size Reduction: Dispersing the drug at a molecular level in the carrier matrix dramatically increases the surface area available for dissolution.

-

Amorphization: The high-energy amorphous state of the drug is more soluble than its stable, low-energy crystalline counterpart, as no crystal lattice energy needs to be overcome for dissolution.[6][7]

-

Enhanced Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles, facilitating better contact with the dissolution medium.[8]

This application note will detail two primary, accessible methods for preparing domperidone solid dispersions—Solvent Evaporation and Fusion (Melting)—and outline the critical analytical techniques for their validation.

Materials and Carrier Selection

The choice of carrier is paramount to the success of a solid dispersion formulation. Ideal carriers are water-soluble, non-toxic, and capable of forming a stable amorphous system with the drug.

| Material/Equipment | Recommended Grade/Specification | Supplier Examples |

| Domperidone Maleate | USP/Ph. Eur. Grade | Sigma-Aldrich, TCI |

| Polyvinylpyrrolidone (PVP K-30) | Ph. Eur. Grade | BASF (Kollidon® 30) |

| Polyethylene Glycol (PEG 6000) | Ph. Eur. Grade | Dow (CARBOWAX™) |

| Poloxamer 188 | NF Grade | BASF (Kollisolv® P 188) |

| Methanol / Ethanol | ACS or HPLC Grade | Fisher Scientific, VWR |

| UV-Vis Spectrophotometer | Double beam, 190-900 nm range | Agilent, Shimadzu |

| USP Dissolution Apparatus II | Paddle Apparatus | Hanson Research, Copley |

| Differential Scanning Calorimeter | -100 to 400°C range, inert gas purge | TA Instruments, Mettler Toledo |

| Powder X-Ray Diffractometer | Cu Kα radiation source | Bruker, PANalytical |

| Fourier-Transform IR Spectrometer | 4000-400 cm⁻¹ range, KBr capability | PerkinElmer, Thermo Fisher |

Causality for Carrier Selection:

-

PVP K-30: A high molecular weight polymer that is an excellent carrier for the solvent evaporation method. Its amorphous nature helps stabilize the drug in an amorphous state and it can act as a precipitation inhibitor upon dissolution.[3][6]

-

PEG 6000 & Poloxamer 188: These are low-melting-point, semi-crystalline polymers, making them ideal for the fusion method, which avoids the use of organic solvents.[1][3][6] They enhance dissolution by improving drug wettability and forming water-soluble complexes.

Experimental Workflow: Preparation to Characterization

The overall process involves preparing the solid dispersion, sizing the resulting product, and then performing a series of analytical tests to confirm its physical properties and performance advantages.

Sources

- 1. jocpr.com [jocpr.com]

- 2. idosi.org [idosi.org]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. japsonline.com [japsonline.com]

- 5. japsonline.com [japsonline.com]

- 6. Preparation and characterization of domperidone solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formulation and evaluation of fast dissolving tablet containing domperidone ternary solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. impactfactor.org [impactfactor.org]

Protocol for In Vitro Dissolution Testing of Domperidone Maleate Tablets (USP Aligned)

Scientific Rationale & Physicochemical Context

The Molecule: Domperidone Maleate

Domperidone is a weak base with a pKa of approximately 7.[1]9. It is classified as a BCS Class II drug (Low Solubility, High Permeability).[1] Its solubility is highly pH-dependent:

-

Acidic pH (1.2 - 2.0): Highly soluble due to ionization of the basic nitrogen.

-

Neutral/Alkaline pH (> 6.0): Practically insoluble.

Dissolution Medium Justification

The selection of 0.1 N Hydrochloric Acid (HCl) as the dissolution medium is driven by the drug's basic nature. In the stomach (pH 1.0–2.0), Domperidone is fully ionized and soluble. Using 0.1 N HCl ensures sink conditions —a state where the volume of medium is at least three times that required to form a saturated solution of the drug substance. This allows the test to reflect the drug's release rate from the formulation matrix rather than being limited by solubility saturation.

Hydrodynamics (Apparatus Selection)

USP Apparatus 2 (Paddle) is the standard for tablets. A rotation speed of 50 RPM is selected to provide sufficient agitation to disperse the disintegrating tablet without creating artificial shear forces that might accelerate dissolution uncharacteristically for an immediate-release product.

Standardized Protocol Parameters

The following parameters are aligned with general USP <711> requirements and specific literature consensus for Domperidone Maleate tablets.

| Parameter | Specification | Rationale |

| Apparatus | USP Apparatus 2 (Paddle) | Standard for solid oral tablets; prevents floating issues common with baskets. |

| Medium | 0.1 N Hydrochloric Acid | Ensures sink conditions for weak base (pKa ~7.9). |

| Volume | 900 mL | Standard volume to maintain sink conditions for 10mg/20mg doses. |

| Temperature | 37.0°C ± 0.5°C | Mimics human body temperature. |

| Speed | 50 RPM | Moderate agitation; 75 RPM may be used if coning occurs. |

| Time Points | 10, 20, 30, 45 minutes | 30 min is the standard Q-point; others define the profile. |

| Sampling Vol. | 5 mL or 10 mL | Sufficient for HPLC/UV analysis; replace with fresh medium if >1% volume is removed. |

| Filter | 0.45 µm PVDF or Nylon | Critical: Must validate to ensure no drug adsorption. |

Detailed Methodology

Reagent Preparation

Dissolution Medium (0.1 N HCl):

-

Measure 8.5 mL of concentrated Hydrochloric Acid (37%).

-

Dilute to 1000 mL with degassed purified water.

-

Degassing (Critical): Heat medium to 41°C, filter under vacuum (0.45 µm), and stir for 5 mins.

-

Why? Dissolved air bubbles can attach to the tablet surface, altering buoyancy and wetting, leading to variable results.

-

Equipment Setup

-

Fill vessels with 900 mL of medium (gravimetric method: ~900 g at room temp, check density).

-

Equilibrate bath to 37.0°C . Verify vessel temperature with a calibrated thermometer.[2]

-

Set paddle height to 25 mm ± 2 mm from the vessel bottom.

Experimental Execution

-

Start: Drop one tablet into each of the 6 vessels. Care must be taken to avoid air bubbles on the tablet surface.[3]

-

Agitation: Immediately start rotation at 50 RPM .

-

Sampling:

-

At the specified time point (e.g., 30 min), withdraw the sample from a zone midway between the surface of the medium and the top of the rotating blade, not less than 1 cm from the vessel wall.

-

Filtration: Immediately filter the sample. Discard the first 2-3 mL of filtrate (saturates the filter to prevent adsorption loss). Collect the subsequent filtrate for analysis.

-

Analytical Method (HPLC)[4][5][6][7][8][9]

While UV spectrophotometry (at ~284 nm) is possible, HPLC is recommended for specificity, especially in the presence of excipients.

| Parameter | Condition |

| Column | C18 (L1), 150 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax or Waters Symmetry) |

| Mobile Phase | Methanol : Phosphate Buffer (pH 4.0) [60:40 v/v] |

| Flow Rate | 1.0 mL/min |

| Wavelength | 285 nm (UV detection) |

| Injection Vol. | 20 µL |

| Run Time | ~10 minutes (Retention time typically 4-6 min) |

Standard Preparation: Dissolve Domperidone Maleate reference standard in the Dissolution Medium to obtain a concentration similar to 100% release (e.g., for a 10 mg tablet in 900 mL, conc = 0.011 mg/mL).

Data Analysis & Acceptance Criteria

Calculation

Calculate the percentage of drug released (

- : Peak area of sample

- : Peak area of standard

- : Concentration of standard (mg/mL)

- : Label claim of tablet (mg)

- : Volume of medium (900 mL)

USP <711> Acceptance Table (Immediate Release)

The standard acceptance criterion (

| Stage | Number Tested | Acceptance Criteria |

| S1 | 6 | Each unit is not less than |

| S2 | 6 | Average of 12 units (S1+S2) is equal to or greater than |

| S3 | 12 | Average of 24 units (S1+S2+S3) is equal to or greater than |

Visualization of Workflows

Diagram 1: Dissolution Experimental Workflow

Caption: Step-by-step workflow for Domperidone Maleate dissolution testing.

Diagram 2: USP Acceptance Logic (Immediate Release)

Caption: Decision tree for USP <711> Immediate Release acceptance criteria.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Coning | Hydrodynamics at bottom of vessel. | Increase speed to 75 RPM (requires justification) or check paddle height (25 mm). |

| Low Assay | Drug adsorption to filter. | Validate filter type. Saturate filter by discarding first 3-5 mL. |

| High Variability | Air bubbles on tablet. | Improve degassing of medium. |

| Peak Tailing | HPLC Column aging or pH mismatch. | Ensure Mobile Phase pH is 4.0; replace column if >2000 injections. |

References

-

USP Medicines Compendium. Domperidone Tablets - Proposed Monograph.[4] United States Pharmacopeial Convention.[1][2][5][6][7]

-

FDA Guidance for Industry. Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. (2018).[8]

-

USP General Chapter <711>. Dissolution.[2] United States Pharmacopeia.[1][2][5][6][7]

-

ResearchGate. Dissolution parameters of Domperidone Maleate floating tablets. (2015).[2][9]

-

The Pharma Innovation. RP-HPLC Method Development and Validation of Domperidone in Solid Dosage Form. (2012).[10]

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. jasco.hu [jasco.hu]

- 3. Dissolution Testers – USP Guidelines - Total Laboratory Services - ERWEKA UK - Dissolution Testers [totallaboratoryservices.co.uk]

- 4. scribd.com [scribd.com]

- 5. Dissolution Testers | Teledyne LABS [teledynelabs.com]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. ajphr.com [ajphr.com]

- 10. thepharmajournal.com [thepharmajournal.com]

Domperidone maleate formulation in fast-dissolving buccal films

Application Note: Development and Characterization of Fast-Dissolving Buccal Films for Domperidone Maleate

Executive Summary

Domperidone Maleate (DOM) is a widely used dopamine antagonist with anti-emetic properties.[1] However, its oral bioavailability is critically low (~15%) due to extensive hepatic first-pass metabolism and poor water solubility. This protocol details the engineering of a Fast-Dissolving Buccal Film (FDBF) designed to bypass first-pass metabolism, enhance bioavailability, and provide rapid onset of action for nausea relief.

Key Technical Advantages:

-

Route: Direct systemic entry via the reticulated vein (buccal mucosa), bypassing the liver.

-

Formulation: Utilization of HPMC E15 as a low-viscosity film former for rapid disintegration (<60s).[2]

-

Taste Masking: Inclusion complexation with

-Cyclodextrin (

Pre-Formulation & API Engineering

Before film casting, the API must be processed to address two critical challenges: Solubility and Palatability .

Taste Masking & Solubility Enhancement (Inclusion Complex)

Domperidone is intensely bitter and hydrophobic. Simple physical mixing is insufficient. We utilize a Kneading Method to form a 1:1 molar inclusion complex with

-

Rationale: The hydrophobic cavity of

-CD hosts the DOM molecule, masking its interaction with taste buds while the hydrophilic outer shell ensures rapid dissolution in saliva.

Protocol: Preparation of DOM-

-

Weighing: Calculate equimolar amounts of Domperidone Maleate (MW: 425.9 g/mol ) and

-Cyclodextrin (MW: 1135 g/mol ). -

Wetting: Place

-CD in a mortar; add a minimum amount of water/ethanol (50:50 v/v) to create a paste. -

Incorporation: Slowly add DOM powder to the paste while triturating vigorously.

-

Kneading: Knead the mixture for 45 minutes until a uniform, creamy consistency is achieved.

-

Drying: Dry the mass at 45°C for 24 hours. Pulverize and pass through a #80 mesh sieve.

-

Verification: Confirm complexation via FTIR (shift in carbonyl peaks) or DSC (disappearance of DOM melting endotherm).

Formulation Strategy

Critical Material Attributes (CMAs):

-

Polymer (HPMC E15): Selected for its low viscosity (15 cP), ensuring rapid hydration and disintegration without forming a gelatinous barrier that retards drug release.

-

Plasticizer (PEG 400 / Glycerin): Essential to reduce the glass transition temperature (

) of the polymer, preventing brittleness. -

Saliva Stimulating Agent (Citric Acid): Increases saliva production to accelerate disintegration.

Optimized Master Formula (per 10 mL casting solution):

| Component | Role | Conc. (% w/v) | Quantity |

| DOM- | Active Ingredient | ~2.5% | Eq. to 100mg DOM |

| HPMC E15 | Film Former | 4.0% | 400 mg |

| Propylene Glycol / PEG 400 | Plasticizer | 1.2% | 30% of polymer wt |

| Tween 80 | Surfactant | 0.5% | 0.05 mL |

| Aspartame | Sweetener | 0.5% | 50 mg |

| Citric Acid | Saliva Stimulant | 0.2% | 20 mg |

| Distilled Water | Solvent | q.s. | to 10 mL |

Manufacturing Protocol: Solvent Casting Method

This process relies on the controlled evaporation of solvent to form a polymeric matrix.

Workflow Visualization

Figure 1: Step-by-step Solvent Casting Workflow for Domperidone Buccal Films.

Detailed Steps:

-

Polymer Solution: Dissolve HPMC E15 in distilled water. Allow it to swell overnight or stir at 500 RPM for 2 hours to ensure complete hydration.

-

Drug Solution: In a separate beaker, dissolve the DOM-

-CD complex, Aspartame, and Citric Acid in a small volume of water. Add Tween 80 (enhances wetting).[2] -

Mixing: Pour the Drug Solution into the Polymer Solution under continuous magnetic stirring.

-

Plasticization: Add PEG 400 dropwise. Stir for 1 hour.

-

De-aeration (Critical Process Parameter): The viscous solution will trap air. Place the beaker in a bath sonicator for 15–20 minutes or use a vacuum desiccator until no bubbles are visible. Failure here results in uneven film density.

-

Casting: Pour the solution into a leveled glass Petri dish (e.g., 9 cm diameter) or use a film applicator.

-

Calculation: Area of Petri dish =

. Ensure drug loading per

-

-

Drying: Dry in a hot air oven at 40°C for 12–24 hours. Do not exceed 60°C to prevent polymer degradation or "rippling."

-

Harvesting: Carefully peel the film and cut into 2 cm

2 cm strips containing the required dose (e.g., 10 mg Domperidone).

Characterization & Quality Control

Every batch must be validated against these parameters.

Physical Evaluation

-

Thickness: Measure at 5 different points (center and 4 corners) using a calibrated micrometer screw gauge. Acceptance:

5% variation.[2][4][5] -

Folding Endurance: Repeatedly fold the film at the same place until it breaks. Target: > 200 folds (indicates good plasticity).

-

Surface pH: Place film on an agar plate or moisten with 0.5 mL water. Measure with a flat-tip pH electrode. Target: 6.5 – 7.4 (neutral pH prevents mucosal irritation).

Disintegration Time (In Vitro)

-

Method: Place a 2x2 cm film in a Petri dish containing 10 mL of Simulated Salivary Fluid (pH 6.8). Swirl gently every 10 seconds.

-

Endpoint: Time taken for the film to break into particles.[1][2][6][7][8]

-

Target: < 60 seconds .

Content Uniformity

Dissolve 3 random films separately in 100 mL of pH 6.8 phosphate buffer. Filter and analyze via UV-Vis Spectrophotometer at 284 nm .

-

Acceptance: 85% – 115% of labeled amount.

Advanced Evaluation: Ex Vivo Permeation Study

To prove the efficacy of the buccal route, permeation across mucosa must be demonstrated.

Apparatus: Franz Diffusion Cell (vertical). Barrier: Fresh Porcine Buccal Mucosa (obtained from local slaughterhouse, used within 4 hours).

Protocol:

-

Preparation: Carefully remove underlying fat/connective tissue from the mucosa. Mount between the donor and receptor compartments (epithelium facing donor).

-

Receptor Chamber: Fill with Phosphate Buffer pH 7.4 (mimicking systemic circulation). Maintain at 37°C

0.5°C. Stir at 50 RPM. -

Donor Chamber: Place the buccal film on the mucosa; wet with 0.5 mL simulated saliva (pH 6.8).

-

Sampling: Withdraw 1 mL aliquots at 5, 10, 15, 30, 60, and 120 minutes. Replace with fresh buffer.

-

Analysis: UV Spectrophotometry at 284 nm or HPLC.

-

Calculation: Plot Cumulative Amount Permeated (

) vs. Time. Calculate Steady-state Flux (

Mechanism of Absorption

Figure 2: Pathway of Domperidone absorption from buccal film, highlighting the avoidance of first-pass metabolism.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Brittle Film | Insufficient Plasticizer | Increase PEG 400 conc. to 30% of polymer weight. |

| Sticky Film | Excess Plasticizer or Moisture | Reduce plasticizer; Ensure drying oven humidity is controlled. |

| Air Bubbles | Poor De-aeration | Increase sonication time; Allow solution to stand overnight before casting. |

| Long Disintegration | Polymer Viscosity too high | Switch from HPMC K4M to HPMC E15 or E5; Add superdisintegrants. |

| Rough Surface | Drug Recrystallization | Ensure |

References

-

Formulation and evaluation of polymer based, rapid onset, patient friendly, oral film of domperidone maleate. World Journal of Pharmacy and Pharmaceutical Sciences. (2016). 1

-

In Vitro and In Vivo Characterization of Domperidone-Loaded Fast Dissolving Buccal Films. Pharmaceutical Research / PMC. (2020). 9

-

Mouth Dissolving Film of Domperidone: An approach towards Formulation and its Evaluation. Journal of Pharmaceutical Research International. (2021). 8

-

Formulation, Development and Optimization of Fast Dispersible Oral Films of Domperidone Maleate. PharmaTutor. (2013).[6] 10

-

Evaluation Parameters For Mouth Dissolving Films. International Journal of Pharmaceutical Sciences. (2024). 11

Sources

- 1. wjpsonline.com [wjpsonline.com]

- 2. Formulation development and evaluation of mouth dissolving film of domperidone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. ijcrt.org [ijcrt.org]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. journaljpri.com [journaljpri.com]

- 9. researchgate.net [researchgate.net]

- 10. pharmatutor.org [pharmatutor.org]

- 11. ijpsjournal.com [ijpsjournal.com]

Application Note: Synthesis and Characterization of Domperidone Maleate Nanoparticles

Abstract & Introduction

Domperidone Maleate (DM) is a specific peripheral dopamine

This Application Note provides a rigorous technical guide for synthesizing DM nanoparticles to overcome these limitations. By reducing particle size to the sub-micron range, we exploit the Noyes-Whitney equation , increasing the specific surface area and saturation solubility (via amorphization), thereby enhancing the dissolution rate.

The Mechanistic Logic

The transition from micro- to nanoparticles fundamentally alters the hydrodynamic boundary layer surrounding the drug particle.

Figure 1: Mechanistic pathway of solubility enhancement via nanonization and amorphization.

Materials & Equipment

To ensure reproducibility, use pharmaceutical-grade excipients.

-

Active Pharmaceutical Ingredient (API): Domperidone Maleate (purity >99%).

-

Solvents: Dimethylformamide (DMF) or Methanol (HPLC Grade).

-

Stabilizers: Polyvinylpyrrolidone (PVP K-30) or HPMC E5.

-

Note: PVP K-30 is preferred for antisolvent precipitation due to its steric stabilization efficiency with DM.

-

-

Equipment:

Experimental Protocols

We present two validated workflows: Antisolvent Precipitation (Bottom-Up) for lab-scale precision and Wet Media Milling (Top-Down) for robustness.

Protocol A: Antisolvent Precipitation with Ultrasonication

Best for: Generating amorphous nanoparticles with minimal equipment.

Principle: Rapid injection of a drug solution into a non-solvent (antisolvent) causes high supersaturation, triggering rapid nucleation. Ultrasonication prevents crystal growth.

Step-by-Step Procedure:

-

Organic Phase Preparation:

-

Dissolve 100 mg of Domperidone Maleate in 5 mL of DMF (Dimethylformamide).

-

Critical Control: Ensure complete dissolution. Sonicate for 2 mins if necessary.

-

-

Aqueous Phase (Antisolvent) Preparation:

-

Prepare 50 mL of deionized water containing 0.5% w/v PVP K-30.

-

Maintain temperature at 4°C (ice bath) to increase viscosity and slow diffusion-controlled growth.

-

-

Nucleation (Precipitation):

-

Position the probe sonicator tip into the aqueous phase. Set amplitude to 40%.

-

While sonicating, inject the Organic Phase (Step 1) into the Aqueous Phase (Step 2) at a rate of 1 mL/min using a syringe pump.

-

Why? Controlled injection rate balances nucleation rate vs. crystal growth.

-

-

Stabilization:

-

Continue sonication for 10 minutes post-injection.

-

Stir the resulting colloidal suspension on a magnetic stirrer (500 rpm) for 2 hours to evaporate residual solvent (if using volatile solvents like Methanol) or proceed to washing.

-

-

Isolation:

-

Centrifuge at 15,000 rpm for 20 minutes. Discard supernatant.

-

Wash pellet 2x with distilled water to remove DMF and excess surfactant.

-

Lyophilization: Resuspend pellet in 5% mannitol solution (cryoprotectant) and freeze-dry for 24 hours.

-

Protocol B: Wet Media Milling (Nanomilling)

Best for: Scalable production of crystalline nanocrystals.

Step-by-Step Procedure:

-

Slurry Preparation:

-

Disperse 500 mg Domperidone Maleate in 20 mL of aqueous stabilizer solution (1% Poloxamer 407 + 0.1% SLS).

-

-

Milling:

-

Load the slurry into a planetary ball mill jar containing 0.1 mm Zirconium Oxide beads.

-

Ratio: Bead:Drug ratio should be 20:1 (w/w).

-

-

Process:

-

Mill at 800 rpm for 60 minutes.

-

Pause: Stop every 15 mins for 5 mins to prevent overheating (thermal degradation).

-

-

Harvesting:

-